molecular formula C15H16N2O4S B2722987 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide CAS No. 349627-22-1

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide

Cat. No.: B2722987
CAS No.: 349627-22-1
M. Wt: 320.36
InChI Key: UNDPOGUTCQVRQG-UHFFFAOYSA-N
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Description

“N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide” is a complex organic molecule . It has a molecular formula of C15H16N2O4S and an average mass of 320.363 Da . This compound is part of a class of organic molecules that are extensively studied for their potential in various applications, including pharmaceuticals.


Synthesis Analysis

The synthesis of such compounds is often complex and requires precision. While specific synthesis methods for “this compound” were not found, related compounds often involve multi-step synthesis.


Molecular Structure Analysis

The molecular structure of “this compound” is crucial for understanding its properties and potential applications. The spatial arrangement of atoms can be analyzed through techniques such as X-ray diffraction.


Chemical Reactions Analysis

The chemical reactivity and interaction of similar compounds with biological targets provide a basis for understanding the chemical behavior and potential applications of the compound.


Physical and Chemical Properties Analysis

While no direct studies were found on the physical properties of “this compound”, research on a novel compound offers a comparative analysis on crystal structure, which is crucial for understanding the physical properties of such compounds.

Scientific Research Applications

Anticancer Activity

The investigation into compounds with structural similarities or functionalities related to N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide has led to significant advancements in anticancer research. For instance, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, shows promise as an anticancer drug due to its selective inhibition of HDACs and significant antitumor activity in vivo (Zhou et al., 2008). This underscores the potential therapeutic applications of compounds with specific molecular frameworks in oncology.

Functional Materials Development

Research has also extended into the development of functional materials, such as supramolecular gelators, for selective sensing and drug release applications. Pyrrole and furan-based bisamides have been designed and synthesized, demonstrating capabilities as supramolecular gelators. These materials show selective metal ion binding and the ability to distinguish between specific amino acids and sugars, alongside encapsulating and releasing chemopreventive drugs like curcumin (Panja et al., 2018). This highlights the role of furamide derivatives in creating advanced materials for biomedical applications.

Advanced Polymeric Materials

The synthesis of soluble, curable, and thermally stable aromatic polyamides incorporating thiourea and pendant 4-pyridylformylimino groups demonstrates the application of furamide derivatives in creating new materials with outstanding solubility, thermal stability, and electrical conductivity properties (Ravikumar & Saravanan, 2012). These materials are promising for various technological applications, including electronics and materials engineering.

Safety and Hazards

The safety data sheet for a similar compound, “4-(1-PYRROLIDINYLSULFONYL)PHENYLBORONIC ACID”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-15(14-4-3-11-21-14)16-12-5-7-13(8-6-12)22(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDPOGUTCQVRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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